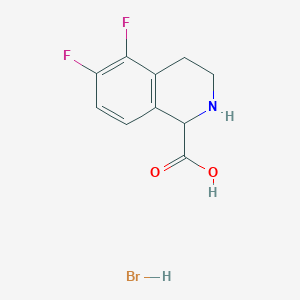

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a chemical compound with the CAS Number: 2241138-94-1 . It has a molecular weight of 294.1 . The compound is typically stored at room temperature and is available in powder form .

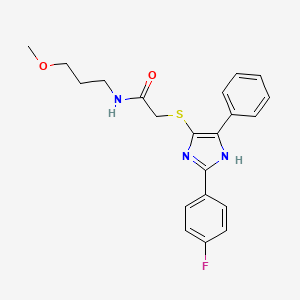

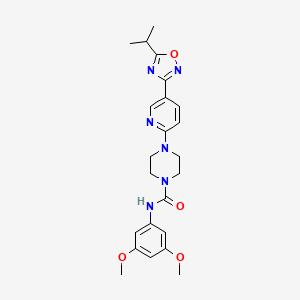

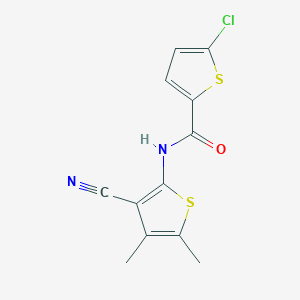

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F2NO2.BrH/c11-7-2-1-6-5 (8 (7)12)3-4-13-9 (6)10 (14)15;/h1-2,9,13H,3-4H2, (H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications

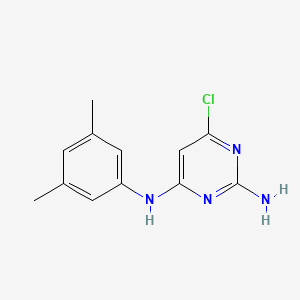

Synthesis and Antibacterial Activity

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide has been explored for its potential in synthesizing novel antibacterial agents. A novel 5-amino-6-methylquinoline carboxylic acid, synthesized from 2,3,4-trifluoroaniline, showed comparable or better Gram-positive activity than ciprofloxacin when coupled with various types of amines, indicating that the C6 fluorine atom is not a necessary requirement for good antibacterial potency (C. Hong, Kim, Se-Ho, Young Kwan Kim, 1997). Furthermore, the synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, highlight the importance of the amino group at C-5 for optimal antibacterial properties (T. Miyamoto et al., 1990).

Photoreaction and Fluorination Studies

The photoreaction of 6-fluoroquinolones, such as norfloxacin, in aqueous solutions leads to 6-hydroxy derivatives. This reaction provides insight into photonucleophilic aromatic substitution mechanisms and suggests a direct attack by hydroxide anions to the excited triplet state, releasing fluoride (M. Cuquerella, F. Bosca, M. Miranda, 2004).

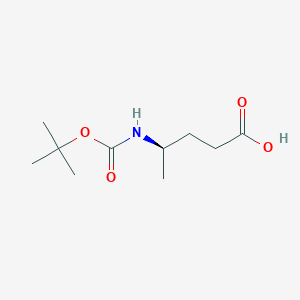

Catalysis and Synthesis Applications

Gold(I)-catalyzed tandem reactions, initiated by hydroamination of alkynyl carbamates, demonstrate a convenient and direct synthesis method for 1,2-dihydroisoquinolines. This method has been successfully applied to synthesize complex heterocycles such as nitidine, showcasing the versatility of related chemical structures in facilitating synthesis pathways (Taro Enomoto et al., 2009).

Organic Light-Emitting Diodes (OLEDs)

Research into novel 8-hydroxyquinoline metallic derivatives for OLEDs has shown that changing substituents from fluorine to chlorine can significantly improve device performance. This work underscores the potential of fluorinated compounds in developing materials with enhanced optoelectronic properties (Yanping Huo et al., 2015).

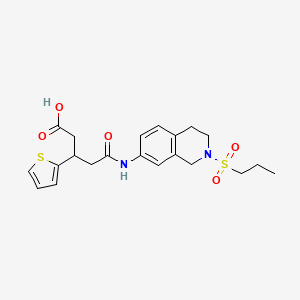

Enzymatic Oxidation

The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids with a 6- or 7-hydroxy substituent has been shown to undergo oxidative decarboxylation, yielding high yields of the corresponding 3,4-dihydroisoquinolines. This demonstrates the utility of such compounds in chemical synthesis and the potential for creating complex molecular structures (I. Coutts et al., 1980).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .

Mechanism of Action

Target of action

Tetrahydroisoquinolines are a structural motif of various natural products and therapeutic lead compounds . They are often involved in interactions with various biological targets, depending on their specific structural features.

Mode of action

The mode of action of tetrahydroisoquinolines can vary widely, depending on their specific structural features and the biological targets they interact with .

Biochemical pathways

Tetrahydroisoquinolines can be involved in a variety of biochemical pathways, depending on their specific structural features and the biological targets they interact with .

Result of action

The molecular and cellular effects of tetrahydroisoquinolines can vary widely, depending on their specific structural features and the biological targets they interact with .

properties

IUPAC Name |

5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2.BrH/c11-7-2-1-6-5(8(7)12)3-4-13-9(6)10(14)15;/h1-2,9,13H,3-4H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHYTLHPQOAVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C(=C(C=C2)F)F)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Fluoro-phenyl)-ethyl]-phenylamine](/img/structure/B2978089.png)

![Ethyl 4-((6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2978090.png)

![N~1~-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2978093.png)

![8-(3-((2,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978097.png)

![N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978101.png)

![Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2978102.png)

![2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide](/img/structure/B2978105.png)

![8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2978110.png)